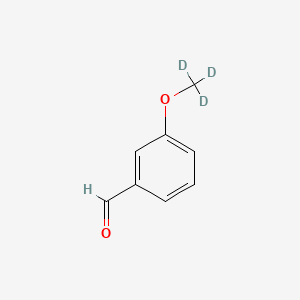
3-メトキシ-d3-ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-d3-benzaldehyde is a deuterated form of 3-methoxybenzaldehyde, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
科学的研究の応用
3-Methoxy-d3-benzaldehyde is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry
作用機序
Target of Action
3-Methoxy-d3-benzaldehyde, also known as Vanillin-d3 , is a deuterated compound of Vanillin It’s known that vanillin, the non-deuterated form, interacts with various enzymes and receptors in the body, influencing several biochemical pathways .
Mode of Action
Vanillin is known to interact with enzymes and receptors, causing changes at the molecular level
Biochemical Pathways
It’s known that vanillin affects several biochemical pathways, including those involved in inflammation and pain perception
Pharmacokinetics
Vanillin is known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine . The presence of deuterium in 3-Methoxy-d3-benzaldehyde could potentially affect these properties, particularly its metabolic stability, due to the kinetic isotope effect.
Result of Action
Based on the effects of vanillin, it’s plausible that 3-methoxy-d3-benzaldehyde may exert anti-inflammatory and analgesic effects
Action Environment
For instance, it’s known to be a stable compound that can be stored long-term under regular experimental conditions
生化学分析
Biochemical Properties
It is known that the presence of the methoxy group can influence the biochemical reactions of the compound The methoxy group can participate in various biochemical reactions, potentially interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as benzaldehydes have been shown to disrupt cellular antioxidation, indicating potential effects on cell function
準備方法
Synthetic Routes and Reaction Conditions
3-Methoxy-d3-benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with deuterated reagents. For instance, the nitration of 3-methoxybenzyl alcohol with deuterated nitric acid, followed by reduction, can yield 3-Methoxy-d3-benzaldehyde .
Industrial Production Methods
Industrial production of 3-Methoxy-d3-benzaldehyde typically involves the use of deuterated solvents and reagents to ensure high isotopic purity. The process often includes steps such as deuterium exchange reactions and purification through distillation or chromatography .
化学反応の分析
Types of Reactions
3-Methoxy-d3-benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzoic acid.
Reduction: Reduction can yield 3-methoxybenzyl alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxybenzyl alcohol.
Substitution: Halogenated derivatives of 3-Methoxy-d3-benzaldehyde.
類似化合物との比較
Similar Compounds
Vanillin-d3: Another deuterated benzaldehyde derivative, used in similar applications.
3-Methoxybenzaldehyde: The non-deuterated form, commonly used in organic synthesis and as a flavoring agent
Uniqueness
3-Methoxy-d3-benzaldehyde is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for more precise analytical measurements compared to its non-deuterated counterpart .
特性
IUPAC Name |
3-(trideuteriomethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDAIZRQDCGFH-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is significant about the synthesis method described in the research paper?
A1: The research paper details a novel, one-step synthesis method for Vanillin-d3 (4-hydroxy-3-(methoxy-d3)-benzaldehyde) from 3,4-dihydroxybenzaldehyde using iodomethane-d3 in a strongly basic environment []. This is significant because it provides a simplified and potentially more efficient route compared to multi-step synthetic approaches.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
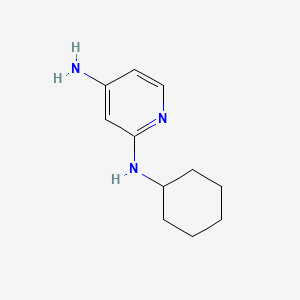
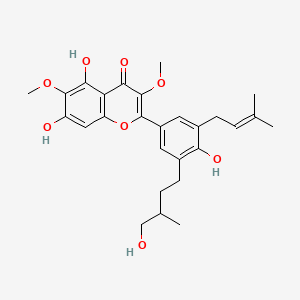
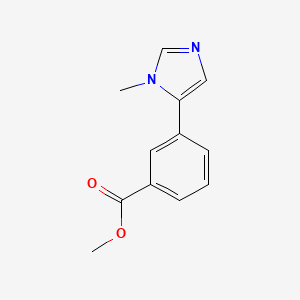

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)
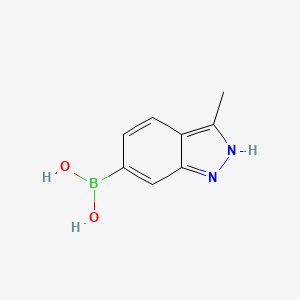
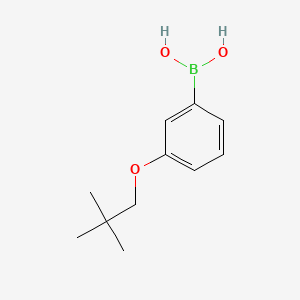
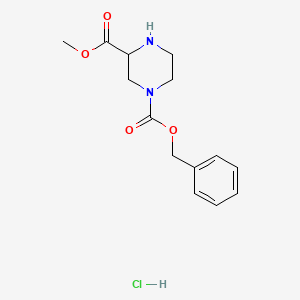
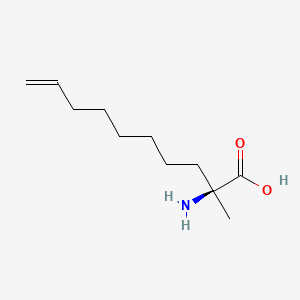
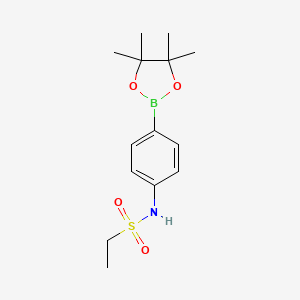
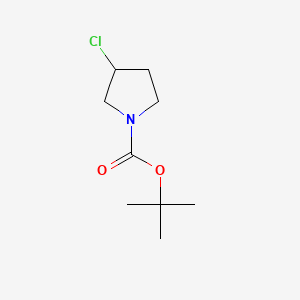

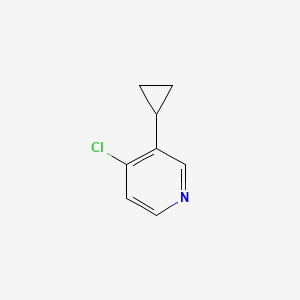
![1-Benzenesulfonyl-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B567550.png)
